molecular formula C7H10ClN3 B13251565 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine

6-Chloro-2-ethyl-5-methylpyrimidin-4-amine

Cat. No.: B13251565
M. Wt: 171.63 g/mol
InChI Key: AZYSPDABCYYXJA-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-5-methylpyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C7H10ClN3 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine typically involves the chlorination of 2-ethyl-5-methylpyrimidin-4-amine. One common method includes the reaction of 2-ethyl-5-methylpyrimidin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory activities .

Industry: The compound is used in the production of agrochemicals and materials science. It is a key intermediate in the synthesis of pesticides and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

6-chloro-2-ethyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3,(H2,9,10,11)

InChI Key

AZYSPDABCYYXJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C)N

Origin of Product

United States

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